molecular formula C9H8ClFO3 B6356521 Methyl 3-chloro-5-fluoro-4-methoxybenzoate CAS No. 1520844-29-4

Methyl 3-chloro-5-fluoro-4-methoxybenzoate

Cat. No.: B6356521
CAS No.: 1520844-29-4
M. Wt: 218.61 g/mol
InChI Key: ZPRPLNJLEHLKSI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzoate ester. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-fluoro-4-methoxybenzoate typically involves the esterification of 3-chloro-5-fluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-chloro-5-fluoro-4-methoxybenzoate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-5-fluoro-4-methoxybenzoate is unique due to the combination of chloro, fluoro, and methoxy groups on the benzoate ester, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

methyl 3-chloro-5-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRPLNJLEHLKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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